molecular formula C14H12ClNO3S B5664459 (4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate

(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate

Cat. No.: B5664459
M. Wt: 309.8 g/mol
InChI Key: UKYCVWDIPLLGQL-UHFFFAOYSA-N
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Description

(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate is a compound that features a combination of a chlorophenyl group and a thiophene ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both the chlorophenyl and thiophene moieties suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate typically involves the condensation of 4-chlorobenzyl alcohol with thiophene-2-carbonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an ester linkage between the alcohol and the acid chloride. The reaction conditions generally include:

    Solvent: Dichloromethane or another non-polar solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Catalyst/Base: Pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: (4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the thiophene ring, which is known for its biological activity, suggests that it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic properties. Compounds containing thiophene rings have been studied for their anti-inflammatory, antimicrobial, and anticancer activities .

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or corrosion inhibitors .

Mechanism of Action

The mechanism of action of (4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate is not fully understood, but it is likely to involve interactions with specific molecular targets. The thiophene ring may interact with enzymes or receptors, modulating their activity. The chlorophenyl group could enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate is unique due to the combination of the chlorophenyl and thiophene moieties. This combination may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

(4-chlorophenyl)methyl 2-(thiophene-2-carbonylamino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO3S/c15-11-5-3-10(4-6-11)9-19-13(17)8-16-14(18)12-2-1-7-20-12/h1-7H,8-9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYCVWDIPLLGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725577
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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